1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine
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Overview
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine class of chemicals This compound is characterized by the presence of a cyclohexene ring, a phenoxybenzyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:
Formation of Cyclohex-3-en-1-ylmethyl Chloride: This intermediate can be prepared by the chlorination of cyclohex-3-en-1-ylmethanol using thionyl chloride or phosphorus trichloride.
N-Alkylation of Piperazine: The cyclohex-3-en-1-ylmethyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate to form 1-(Cyclohex-3-en-1-ylmethyl)piperazine.
Introduction of Phenoxybenzyl Group: The final step involves the reaction of 1-(Cyclohex-3-en-1-ylmethyl)piperazine with 3-phenoxybenzyl chloride in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxybenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine can be compared with other similar compounds, such as:
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-phenoxybenzyl)piperazine: Similar structure but with a different position of the phenoxy group.
1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methoxybenzyl)piperazine: Similar structure but with a methoxy group instead of a phenoxy group.
1-(Cyclohex-3-en-1-ylmethyl)-4-(3-chlorobenzyl)piperazine: Similar structure but with a chloro group instead of a phenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H30N2O |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C24H30N2O/c1-3-8-21(9-4-1)19-25-14-16-26(17-15-25)20-22-10-7-13-24(18-22)27-23-11-5-2-6-12-23/h1-3,5-7,10-13,18,21H,4,8-9,14-17,19-20H2 |
InChI Key |
RCKJJKBCKGESQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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